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Compound of Interest

Compound Name: 1-Piperonylipiperazine

Cat. No.: B118981

An In-depth Technical Guide to 1-Piperonylpiperazine: Chemical Properties and Structure

Introduction

1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an
organic compound featuring a piperazine ring substituted with a piperonyl group.[1] It serves as
a crucial building block in organic synthesis, particularly in the development of pharmaceuticals
and agrochemicals.[2][3] Its versatile chemical structure allows for a wide range of applications,
including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian
drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.[2][4]
[5] This guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analytical methodologies related to 1-piperonylpiperazine.

Chemical Structure

1-Piperonylpiperazine is characterized by a piperazine core, which is a six-membered ring
containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group
(piperonyl group).[1] The piperazine ring typically adopts a chair conformation.[5]

Table 1: Structural Identifiers for 1-Piperonylpiperazine
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Identifier Value

IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)piperazine[6]
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-

Synonyms ) ) )
(3,4-Methylenedioxybenzyl)piperazine[2][7]

CAS Number 32231-06-4[8][9]

SMILES C1CN(CCN1)CC2=CC3=C(C=C2)0CO03J6][10]
1S/C12H16N202/c1-2-11-12(16-9-15-11)7-

InChl 10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-
9H2[6][10]

InChiKey NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6]

Chemical and Physical Properties

The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its

properties make it moderately soluble in organic solvents and slightly soluble in water.[1]

Table 2: Physicochemical Properties of 1-Piperonylpiperazine

Property

Value

Molecular Formula

C12H16N202[1][7][9]

Molecular Weight 220.27 g/mol [2][6][71[9]
White to yellow or yellow-brownish crystalline
Appearance .
solid[2][8][9]
Melting Point 36-46 °C[2][8][10]
Boiling Point 147-149 °C at 2 mmHg[2][8][9]
- Slightly soluble in water; Soluble in Methanol
Solubility
and Ethanol[1]
Flash Point 113 °C (235.4 °F) - closed cup
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Synthesis Protocols

1-Piperonylpiperazine can be synthesized through several routes. The two most common
methods are reductive amination and nucleophilic substitution.[4]

Method 1: Reductive Amination

This method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with
piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB).
This one-pot reaction is efficient and yields a high-purity product.[4]

Experimental Protocol:

Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like
tetrahydrofuran (THF).

 Stir the mixture at room temperature.
e Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.

o Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored
by TLC or GC).

e Quench the reaction by adding a saturated solution of sodium bicarbonate.
» Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

e The resulting crude product can be purified by column chromatography or recrystallization to
yield 1-piperonylpiperazine (typically 65-82% yield).[4]

Method 2: Nucleophilic Substitution

This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl
chloride. This process requires a base to neutralize the HCI byproduct formed during the
reaction.[4]
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Experimental Protocol:

Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile or dimethylformamide
(DMF).

e Add a base such as potassium carbonate (K2CO3s) or sodium hydroxide (NaOH).
e Cool the mixture to 0-5°C.
e Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.

 After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.

[4]
« After the reaction is complete, cool the mixture and filter to remove inorganic salts.
o Extract the product with a solvent like chloroform and wash with water.

e Dry the organic layer and concentrate it to obtain the crude product, which can be purified by
crystallization from ethanol (typically 60-68% vyield).[4]
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Caption: Comparative workflows for the synthesis of 1-Piperonylpiperazine.
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Analytical Methodologies

Standard analytical techniques are employed to confirm the identity and purity of 1-
piperonylpiperazine. These include Gas Chromatography-Mass Spectrometry (GC-MS) and
High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of volatile compounds. The mass spectrum
of 1-piperonylpiperazine shows characteristic fragmentation patterns that confirm its
structure.[6]

General Experimental Protocol:

o Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent
like acetonitrile or methanol.[11] The solution is then filtered through a 0.2 um filter.[11]

e GC Conditions:

(¢]

Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m
X 0.25 mm, 0.25 pm film thickness) is typically used.[11]

(¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

[¢]

Injector: Splitless mode at 250°C.[11]

[¢]

Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.
[11]

e MS Conditions:
o lonization: Electron lonization (El) at 70 eV.[11]
o Source Temperature: 230°C.[11]

o Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC-UV)
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HPLC with UV detection is a robust method for quantifying piperazine and its derivatives,
especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a
derivatization step is often required.[12]

General Experimental Protocol for Derivatized Analysis:

o Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran
(NBD-CI) to form a UV-active product.[12]

o Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible
solvent.

¢ HPLC Conditions:

o Column: Areverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 ym) is commonly
used.[12]

o Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).
[12]

o Flow Rate: 1.0 mL/min.[12]

o Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for
the NBD derivative).[12]

[¢]

Column Temperature: 35°C.[12]

Pharmacological Activity and Signaling Pathways

1-Piperonylpiperazine is a psychoactive compound with diverse biological activities.[4] It is a
known precursor for various pharmaceuticals and has been studied for its neuroprotective and
anti-inflammatory potential.[2][4]

Neuroprotective Effects

Research has shown that 1-piperonylpiperazine can mitigate the neurotoxicity induced by
3,4-methylenedioxymethamphetamine (MDMA).[4] Co-administration of 1-piperonylpiperazine
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attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting
a protective role within neurotransmitter systems.[4][10]

Anti-inflammatory Properties

1-Piperonylpiperazine is a key intermediate in the synthesis of hybrid compounds with
significant anti-inflammatory effects. For instance, acetyl-caffeic acid-1-piperonylpiperazine
(HBU-47), synthesized from 1-piperonylpiperazine and caffeic acid, has been shown to inhibit
the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
This indicates its potential in modulating inflammatory pathways.

Receptor Affinity

The 3,4-methylenedioxybenzyl group in 1-piperonylpiperazine contributes to a high affinity for
sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging
probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for
their a-adrenergic antagonist properties.[5]
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Biological Activity of 1-Piperonylpiperazine & Derivatives
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Caption: Signaling pathways influenced by 1-Piperonylpiperazine and its derivatives

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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